2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, also known as sulfuretin, is a naturally occurring compound found in various plants. It belongs to the class of aurones, which are flavonoid derivatives. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 6-hydroxybenzofuran-3(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for larger production. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential anti-cancer and anti-melanogenic effects.
Industry: Potential use in cosmetics as a skin-whitening agent due to its tyrosinase inhibitory activity.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anti-cancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways.
Anti-melanogenic Activity: Inhibits tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site.
Comparison with Similar Compounds
2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one can be compared with other aurones and flavonoid derivatives:
Properties
Molecular Formula |
C15H10O5 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6+ |
InChI Key |
RGNXWPVNPFAADO-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Origin of Product |
United States |
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